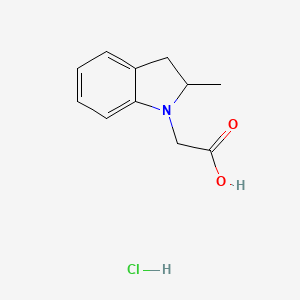

(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride

Descripción general

Descripción

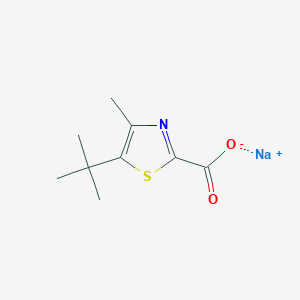

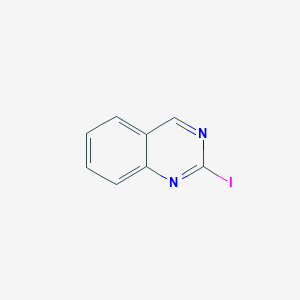

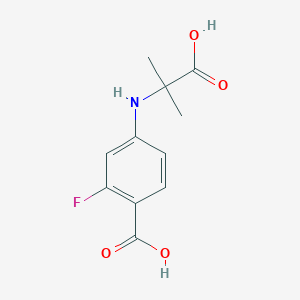

(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride, also known as MDAI hydrochloride, is a synthetic compound used in laboratory research to study the effects of monoamine neurotransmitters on the central nervous system. MDAI hydrochloride is a derivative of the neurotransmitter serotonin and has been studied for its potential use in the treatment of depression, anxiety, and addiction. MDAI hydrochloride has a similar structure to the neurotransmitter serotonin but lacks the phenyl ring that is found in serotonin. This makes MDAI hydrochloride an ideal compound for studying the effects of monoamine neurotransmitters on the central nervous system without the risk of causing serotonin syndrome.

Aplicaciones Científicas De Investigación

1. Synthesis of Heterocyclic Compounds

A study by Boraei et al. (2020) discusses the synthesis of a series of nitrogen and sulfur heterocyclic systems, involving the condensation of various rings including the indole ring, a structural component of (2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride. This work demonstrates the importance of such compounds in creating new classes of heterocyclic compounds for further research (Boraei et al., 2020).

2. Antimicrobial Activities of Indole Derivatives

Anekal and Biradar (2012) conducted a study on the antimicrobial activities of novel indole derivatives. The research involved synthesizing and evaluating indole compounds, which are structurally related to this compound, against various microbial strains (Anekal & Biradar, 2012).

3. Catalytic Activity in Organic Synthesis

In a study by Rao et al. (2019), the catalytic activity of nickel ferrite nanoparticles was explored in the synthesis of derivatives of 1H-indol-1-yl compounds, which are closely related to this compound. This research highlights the potential of using such compounds in catalyzed organic synthesis (Rao et al., 2019).

4. Electrochemical Oxidation Studies

Hu and Dryhurst (1997) investigated the electrochemical oxidation of Indole-3-acetic acid, which is structurally similar to this compound. Their study provides insights into the oxidation mechanisms and products formed at physiological pH, which is relevant for understanding the chemical behavior of indole derivatives (Hu & Dryhurst, 1997).

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure and the route of administration .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Propiedades

IUPAC Name |

2-(2-methyl-2,3-dihydroindol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-8-6-9-4-2-3-5-10(9)12(8)7-11(13)14;/h2-5,8H,6-7H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQNQTXLGAOMIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1CC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(trifluoromethoxy)-1H-indol-3-yl]ethanol](/img/structure/B3098140.png)

![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B3098185.png)